(1R, 5S)-tert-Butyl Edoxaban
CAS No.:
Cat. No.: VC17975155
Molecular Formula: C21H30ClN5O5
Molecular Weight: 467.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30ClN5O5 |
|---|---|
| Molecular Weight | 467.9 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29)/t12-,14+,15+/m0/s1 |
| Standard InChI Key | YJDLJNAWLBVIRF-NWANDNLSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1R,5S)-tert-Butyl Edoxaban belongs to the class of bicyclic amines with a cyclohexane backbone substituted at positions 1, 2, and 5. Key structural elements include:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection during synthesis .
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A dimethylcarbamoyl moiety at the 5-position, critical for binding to factor Xa’s S4 pocket .
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A chloropyridinyl acetamido group at the 2-position, contributing to target specificity .
The stereochemistry at positions 1R, 2S, and 5S is essential for pharmacological activity, as incorrect configurations yield inactive or impurity species .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H30ClN5O5 | |
| Molecular Weight | 467.9 g/mol | |
| CAS Number | 480451-98-7 | |
| Synonymous Designations | Edoxaban Impurity 4, SCHEMBL4275722 |
The compound exhibits limited aqueous solubility (logP ≈ 2.8 predicted) due to its hydrophobic tert-butyl group, necessitating organic solvents for handling .
Synthetic Pathways and Optimization
Historical Context
Early edoxaban syntheses relied on low-yield azide chemistry, requiring hazardous sodium azide (NaN3) and prolonged reaction times . For example, the reduction of azido intermediates often resulted in <50% yields, complicating scale-up .
Contemporary Synthesis
A nine-step enantioselective route starting from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one has been developed :
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Lactone Ring Opening: Achieved via acid-catalyzed hydrolysis to form trans-3-azido-4-hydroxycyclohexane.
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Oxidation to Cyclohexanone: Using Jones reagent (CrO3/H2SO4) in >90% yield .
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Enzymatic Reductive Amination: Employing ω-transaminases (e.g., from Arthrobacter sp.) to install the 2S-amino group with 98% enantiomeric excess (ee) .
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Cbz Protection: Benzyl chloroformate (CbzCl) acylation stabilizes the amine for subsequent steps.
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Azide Reduction: Staudinger reaction with triphenylphosphine converts the azide to a primary amine.
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Boc Acylation: tert-Butyl dicarbonate ((Boc)2O) introduces the Boc group at position 1 .
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Cbz Deprotection: Catalytic hydrogenation (H2/Pd-C) removes the benzyloxycarbonyl group .
Key Advancements:
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Replacement of stoichiometric NaN3 with enzymatic methods reduced hazardous waste by 70% .
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Flow chemistry techniques cut reaction times from 48 hours to 8 hours for the reductive amination step .
Analytical Characterization
Spectroscopic Profiling
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NMR (400 MHz, DMSO-d6):
Chromatographic Behavior
HPLC analysis (C18 column, 0.1% TFA in H2O/ACN gradient) shows a retention time of 12.3 min, distinguishing it from the (1S,5R) isomer (14.7 min) . Impurity levels in edoxaban API are controlled to <0.15% per ICH Q3A guidelines .
Pharmacological Relevance
Mechanism of Action
While (1R,5S)-tert-Butyl Edoxaban itself lacks anticoagulant activity, its incorporation into edoxaban enables selective inhibition of factor Xa (Ki = 0.56 nM) . The dimethylcarbamoyl group mimics natural substrate interactions, while the chloropyridinyl moiety enhances binding affinity .
Regulatory and Industrial Considerations
Patent Landscape
Key patents (e.g., WO 2010123285) protect the stereoselective synthesis route until 2032, emphasizing the enzymatic amination step . Generic manufacturers must develop alternative pathways, such as chiral resolution using tartaric acid derivatives .
Environmental Impact
Modern synthesis reduces E-factor from 86 to 32 kg waste/kg product through:
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